Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate
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Overview
Description
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is a complex organic compound with the molecular formula C14H13F2N3O2 and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of amino groups, fluorine atoms, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium dithionite.
Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: Formation of the benzoate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions.
Coupling Reactions: Formation of carbon-carbon bonds using reagents like boronic acids in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: A simpler fluorinated benzoate ester with different reactivity and applications.
4-Fluorobenzylamine: A fluorinated benzylamine with distinct chemical properties and uses.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester derivative with applications in coupling reactions.
Uniqueness
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is unique due to its combination of amino groups, fluorine atoms, and benzoate ester, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C14H13F2N3O2 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl 4,5-diamino-3-fluoro-2-(2-fluoroanilino)benzoate |
InChI |
InChI=1S/C14H13F2N3O2/c1-21-14(20)7-6-9(17)12(18)11(16)13(7)19-10-5-3-2-4-8(10)15/h2-6,19H,17-18H2,1H3 |
InChI Key |
XZALEBBEJBRERO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)N |
Origin of Product |
United States |
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